ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Many compounds containing a triazole ring, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes. For example, some indole derivatives have been found to inhibit viral replication by interacting with specific proteins .
Biochemical Pathways
The biochemical pathways affected by these compounds can vary widely depending on their specific targets. For instance, some indole derivatives have been found to inhibit the replication of viruses, affecting the viral life cycle .
Result of Action
The result of a compound’s action at the molecular and cellular level can manifest as various biological activities. For example, some indole derivatives have shown antiviral activity by inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylate
Uniqueness
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern on the pyridine and triazole rings, which can influence its biological activity and chemical reactivity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
ethyl 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKRJSJBLVQOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-88-0 | |
Record name | ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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